
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione, also known as DBM, is a synthetic compound that has been widely used in scientific research due to its unique properties. DBM belongs to the class of cyclohexanediones, which are known for their ability to bind to metal ions and form chelates. In
科学的研究の応用
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione has been widely used in scientific research due to its ability to form chelates with metal ions. This property has made it useful in various applications such as metal ion detection, catalysis, and metal ion extraction. This compound has also been studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用機序
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione forms chelates with metal ions, which can affect various cellular processes. For example, this compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to anti-inflammatory and anti-tumor effects. This compound has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of metalloproteinases, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and protect against neurodegeneration.
実験室実験の利点と制限
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments, including its ability to form stable chelates with metal ions, its low toxicity, and its ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
将来の方向性
There are several future directions for 2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione research. One area of interest is the development of this compound-based metal ion sensors for environmental monitoring and biomedical applications. Another area of interest is the investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the development of new synthesis methods for this compound and its derivatives could lead to new applications and improved properties.
合成法
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from 2,4-pentanedione. The first step involves the reaction of 2,4-pentanedione with benzoyl chloride in the presence of a base to form 2-benzoyl-4,6-dimethyl-1,3-cyclohexanedione. This intermediate is then chlorinated using thionyl chloride to yield this compound. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
2-benzoyl-4,6-dichloro-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-15(2)13(16)11(19)9(12(20)14(15)17)10(18)8-6-4-3-5-7-8/h3-7,9,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERTSNECSBYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)C(C(=O)C1Cl)C(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

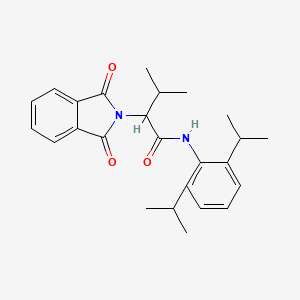
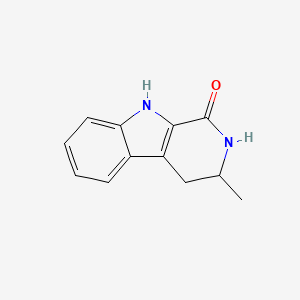
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)

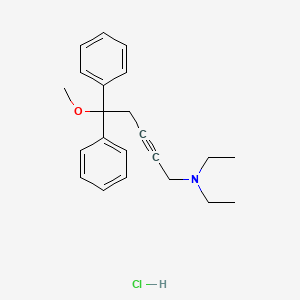
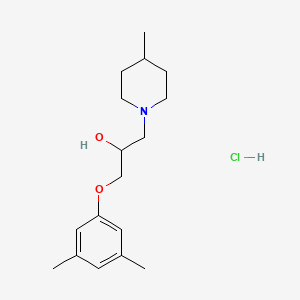
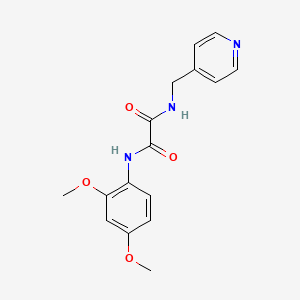
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)